

### cross-study comparison of MCL-0129 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MCL-0129 |           |
| Cat. No.:            | B1676271 | Get Quote |

An Objective Comparison of MCLA-129 Efficacy in Non-Small Cell Lung Cancer

This guide provides a comprehensive cross-study comparison of the efficacy of MCLA-129, a bispecific antibody targeting the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (c-MET). The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of MCLA-129's performance against alternative therapies in specific subsets of non-small cell lung cancer (NSCLC). All data is presented in structured tables, with detailed experimental protocols and visual diagrams to facilitate understanding.

#### **Mechanism of Action**

MCLA-129 is an antibody-dependent cellular cytotoxicity (ADCC) enhanced bispecific antibody. It is designed to simultaneously target EGFR and c-MET, two key receptor tyrosine kinases involved in tumor cell proliferation and survival.[1][2] Its proposed mechanisms of action include:

- Inhibition of Ligand Binding: MCLA-129 blocks the binding of ligands like EGF to EGFR and HGF to c-MET, thereby preventing receptor dimerization and subsequent activation of downstream signaling pathways.[3][4]
- Receptor Degradation: The binding of MCLA-129 can lead to the internalization and degradation of both EGFR and c-MET receptors.[5]
- Immune-Mediated Cell Killing: As an IgG1 antibody, MCLA-129 can engage immune effector cells to induce ADCC and antibody-dependent cellular phagocytosis (ADCP), leading to the







destruction of tumor cells.[1][2][3]

This dual-targeting approach is particularly relevant in NSCLC, where upregulation of c-MET signaling is a known mechanism of resistance to EGFR inhibitors.[1]





Click to download full resolution via product page

Figure 1: MCLA-129 Mechanism of Action.



# Efficacy in NSCLC with MET exon 14 Skipping (METex14) Mutations

MCLA-129 has shown promising anti-tumor activity in patients with advanced or metastatic NSCLC harboring METex14 skipping mutations.[6][7] Below is a comparison of its efficacy with approved MET tyrosine kinase inhibitors (TKIs), capmatinib and tepotinib.

| Treatment<br>(Trial)                                         | Patient<br>Population | Overall<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Duration of<br>Response<br>(DoR) |
|--------------------------------------------------------------|-----------------------|-----------------------------------|----------------------------------|----------------------------------|
| MCLA-129<br>(Phase 1/2;<br>NCT04930432)<br>[7]               | Previously<br>Treated | 43.5%<br>(confirmed)              | -                                | -                                |
| Prior MET TKI                                                | 37.5%                 | 93.8%                             | -                                |                                  |
| Capmatinib<br>(GEOMETRY<br>mono-1;<br>NCT02414139)<br>[8][9] | Treatment-Naïve       | 68%                               | 96.4%                            | 16.6 months                      |
| Previously<br>Treated                                        | 44%                   | 78.3%                             | 9.7 months                       |                                  |
| Tepotinib<br>(VISION;<br>NCT02864992)<br>[10][11]            | Treatment-Naïve       | 57%                               | -                                | 40% of responders ≥12 months     |
| Previously<br>Treated                                        | 45%                   | -                                 | 36% of responders ≥12 months     |                                  |

# Efficacy in NSCLC with EGFR exon 20 Insertion (EGFRex20ins) Mutations



The treatment landscape for NSCLC with EGFRex20ins mutations has been challenging due to resistance to conventional EGFR TKIs. MCLA-129 is being evaluated in this patient population, with amivantamab and platinum-based chemotherapy as key comparators.

| Treatment<br>(Trial)                                              | Patient<br>Population                             | Overall<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Duration of<br>Response<br>(DoR) | Progressio<br>n-Free<br>Survival<br>(PFS) |
|-------------------------------------------------------------------|---------------------------------------------------|-----------------------------------|----------------------------------|----------------------------------|-------------------------------------------|
| MCLA-129<br>(Phase 1/2;<br>NCT0493043<br>2)[7]                    | Previously<br>Treated                             | 28.6%<br>(confirmed)              | -                                | -                                | -                                         |
| Amivantamab<br>(CHRYSALIS<br>;<br>NCT0260977<br>6)[12][13]        | Previously Treated (Post- Platinum Chemotherap y) | 40%                               | -                                | 11.1 months                      | 8.3 months                                |
| Platinum-<br>Based<br>Chemotherap<br>y<br>(Retrospectiv<br>e)[14] | First-Line                                        | 39%                               | -                                | -                                | 7.1 months                                |

# Efficacy in EGFR-Mutated NSCLC (Combination Therapy)

MCLA-129 is also being investigated in combination with the third-generation EGFR TKI, osimertinib, for patients with sensitizing EGFR mutations, both as a first-line treatment and for those who have progressed on osimertinib.



| Treatment<br>Combination (Trial)              | Patient Population                 | Overall Response<br>Rate (ORR) | Disease Control<br>Rate (DCR) |
|-----------------------------------------------|------------------------------------|--------------------------------|-------------------------------|
| MCLA-129 + Osimertinib (NCT04868877)[15] [16] | First-Line (1L)<br>Treatment-Naïve | 80% (unconfirmed PR)           | 90%                           |
| Second-Line Plus (2L+) Post- Osimertinib      | 50% (unconfirmed PR)               | 82%                            |                               |

### Experimental Protocols MCLA-129 Phase 1/2 Clinical Trials (NCT04868877, NCT04930432)

- Study Design: These are ongoing, open-label, multicenter, non-randomized Phase 1/2 studies. The studies consist of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and dose-expansion cohorts to evaluate efficacy and safety in specific patient populations.[6][7]
- Patient Population: Patients with advanced or metastatic solid tumors, including NSCLC with specific genomic alterations (METex14 skipping, EGFRex20ins, sensitizing EGFR mutations) who have progressed on prior therapies.[6][7]
- Treatment: MCLA-129 is administered as an intravenous (IV) infusion, with the RP2D established at 1500 mg every two weeks (Q2W).[6][15] In the combination cohort, osimertinib is administered orally at 80 mg once daily.[15][16]
- Endpoints: The primary endpoint is safety and tolerability, and to determine the RP2D.
   Secondary endpoints include Overall Response Rate (ORR) per RECIST v1.1, Duration of Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[6][15]
- Tumor Assessment: Tumor imaging is conducted every 8 weeks.[6][15]





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow.



### **Comparative Logic**

The evaluation of MCLA-129's efficacy is based on a comparison with established standards of care and other targeted therapies for specific molecularly defined NSCLC populations. The choice of comparator is critical for contextualizing the clinical potential of MCLA-129.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. kuickresearch.com [kuickresearch.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. merus.nl [merus.nl]
- 5. Amivantamab efficacy in wild-type EGFR NSCLC tumors correlates with levels of ligand expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. fda.gov [fda.gov]



- 9. medscape.com [medscape.com]
- 10. fda.gov [fda.gov]
- 11. Tepotinib Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations PMC [pmc.ncbi.nlm.nih.gov]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. EGFR exon 20 insertion NSCLC and response to platinum-based chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 15. An analysis of MCLA-129's R&D progress and its clinical results presented at the 2023 ESMO\_ASIA Annual Meeting [synapse.patsnap.com]
- 16. merus.nl [merus.nl]
- To cite this document: BenchChem. [cross-study comparison of MCL-0129 efficacy].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676271#cross-study-comparison-of-mcl-0129-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com